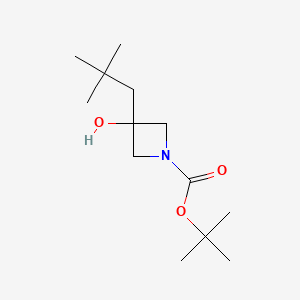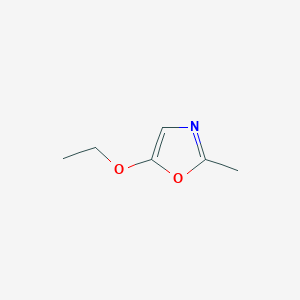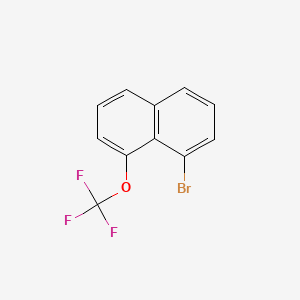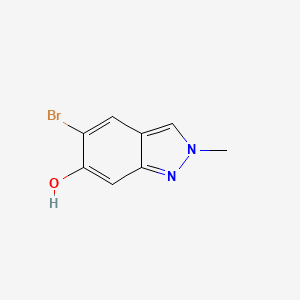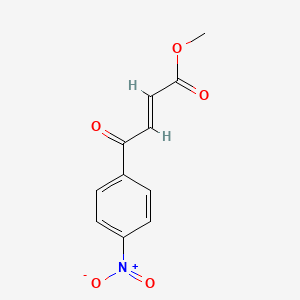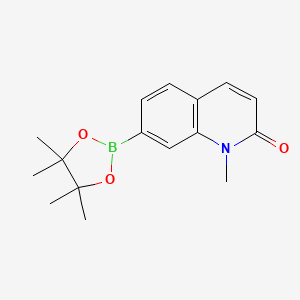![molecular formula C62H104N4O46 B13925338 Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)
Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl]) is a complex glycan compound. It is a type of N-glycan, which is a carbohydrate structure attached to proteins through a nitrogen atom in the amino acid asparagine. This compound is known for its intricate structure and significant role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl]) typically involves multiple steps of glycosylation reactions. These reactions are often catalyzed by enzymes or chemical catalysts under controlled conditions. The process begins with the preparation of the core structure, followed by the sequential addition of monosaccharide units.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the glycan in large quantities. These methods are advantageous due to their efficiency and scalability.
化学反応の分析
Types of Reactions
Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl]) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl]) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cell signaling and recognition processes, making it a valuable tool in cell biology research.
Medicine: It is investigated for its potential therapeutic applications, including its role in immune response modulation and as a biomarker for certain diseases.
Industry: It is used in the production of glycoproteins and other biotechnological products.
作用機序
The mechanism of action of mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl]) involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can trigger various cellular pathways, including signal transduction and immune response modulation.
類似化合物との比較
Similar Compounds
- Mannotriose-di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-[N-acetyl-D-glucosaminyl])
- Mannotriose-di-(N-acetyl-D-glucosamine), bisecting hexakis-(N-acetyl-D-glucosaminyl)
Uniqueness
Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl]) is unique due to its specific glycosylation pattern and the presence of multiple N-acetyl-D-glucosamine and galactosyl units. This structure confers distinct biological properties and interactions compared to other similar glycans.
特性
分子式 |
C62H104N4O46 |
|---|---|
分子量 |
1641.5 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54+,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1 |
InChIキー |
JMUPMJGUKXYCMF-AYGAJQOOSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


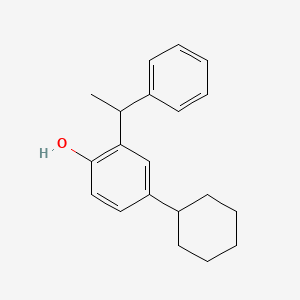

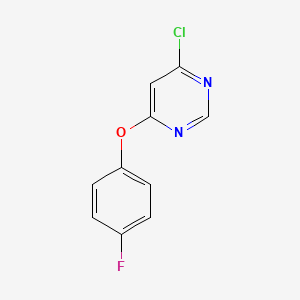
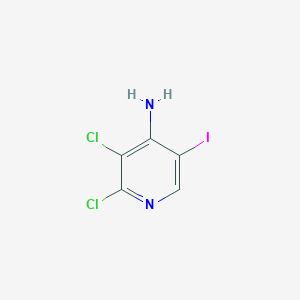

![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester](/img/structure/B13925280.png)
